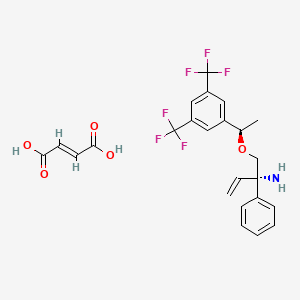
(S)-1-((R)-1-(3,5-Bis(trifluormethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amin-Fumarat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a phenylbut-3-en-2-amine moiety, which suggests it might be part of the phenethylamine class of compounds. Phenethylamines often have biological activity and are found in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenylbut-3-en-2-amine backbone, the introduction of the ®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy group, and the resolution of the compound to isolate the (S)-enantiomer .Molecular Structure Analysis
The compound has several functional groups that would impact its chemical behavior. The presence of the amine group (-NH2) would make the compound a base, and the presence of the phenyl rings could contribute to its lipophilicity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amine could participate in acid-base reactions, and the carbon-carbon double bond in the but-3-en-2-amine moiety could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as its solubility, melting point, and boiling point would be influenced by the presence and location of its functional groups .Wissenschaftliche Forschungsanwendungen
Organokatalyse
Diese Verbindung weist einen 3,5-Bis(trifluormethyl)phenyl-Rest auf, der in der H-Bindungskatalyse weit verbreitet ist. Er ist besonders effektiv bei der Aktivierung von Substraten und der Stabilisierung sich entwickelnder negativer Ladungen in Übergangszuständen, was für die Förderung organischer Umwandlungen entscheidend ist .
Chirales Zwischenprodukt für die Aprepitant-Synthese
Die verwandte Verbindung, ®-[3,5-Bis(trifluormethyl)phenyl]ethanol, ist ein wichtiges chirales Zwischenprodukt für die Synthese von Aprepitant, einem Medikament, das zur Behandlung von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt wird. Die effiziente Synthese dieses Zwischenprodukts beinhaltet die asymmetrische Reduktion von 3,5-Bis(trifluormethyl)acetophenon, die möglicherweise durch Derivate der vorliegenden Verbindung erleichtert werden könnte .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate involves the reaction of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol with 2-phenylbut-3-en-2-amine, followed by the formation of the fumarate salt.", "Starting Materials": [ "(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol", "2-phenylbut-3-en-2-amine", "Fumaric acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Conversion of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol to (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethylamine", "React (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol with 2-phenylbut-3-en-2-amine in the presence of hydrochloric acid as a catalyst.", "Step 2: Formation of (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine", "React (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethylamine with fumaric acid in the presence of sodium hydroxide to form (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine.", "Step 3: Formation of (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate", "Dissolve (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine in methanol and add fumaric acid to form the fumarate salt. Recrystallize the product from diethyl ether to obtain the final compound." ] } | |
CAS-Nummer |
1214741-14-6 |
Molekularformel |
C24H23F6NO5 |
Molekulargewicht |
519.4 g/mol |
IUPAC-Name |
(2S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid |
InChI |
InChI=1S/C20H19F6NO.C4H4O4/c1-3-18(27,15-7-5-4-6-8-15)12-28-13(2)14-9-16(19(21,22)23)11-17(10-14)20(24,25)26;5-3(6)1-2-4(7)8/h3-11,13H,1,12,27H2,2H3;1-2H,(H,5,6)(H,7,8)/t13-,18-;/m1./s1 |
InChI-Schlüssel |
OWHDANIMBINPCO-QRGZVCNKSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@](C=C)(C2=CC=CC=C2)N.C(=CC(=O)O)C(=O)O |
SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)N.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)N.C(=CC(=O)O)C(=O)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



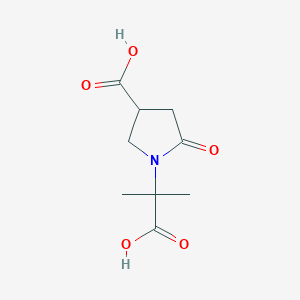
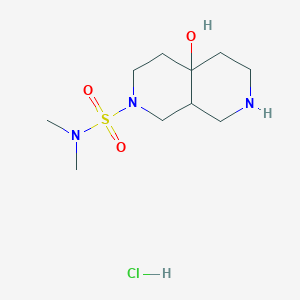
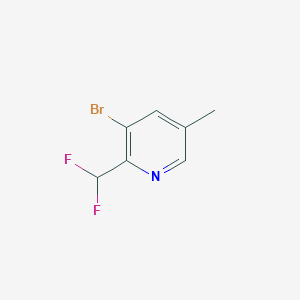
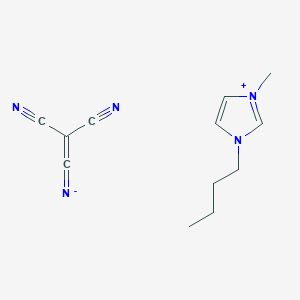
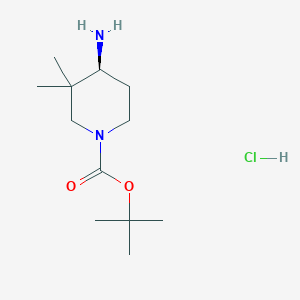
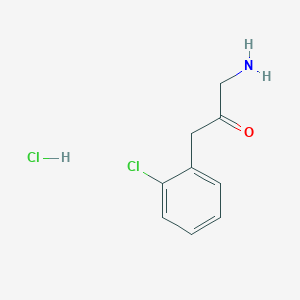
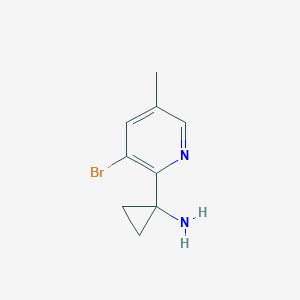


![2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate]](/img/structure/B1383790.png)
![3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine](/img/structure/B1383792.png)
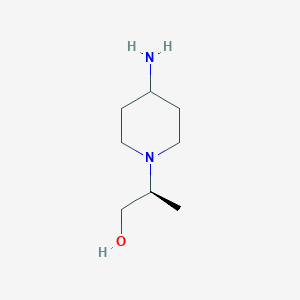
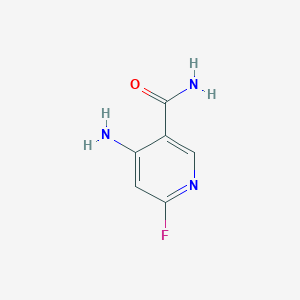
![Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B1383795.png)